Home > Products > Screening Compounds P145328 > 8-Hydroxy Mianserin beta-D-Glucuronide
8-Hydroxy Mianserin beta-D-Glucuronide -

8-Hydroxy Mianserin beta-D-Glucuronide

Catalog Number: EVT-13884069
CAS Number:
Molecular Formula: C24H28N2O7
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxy Mianserin beta-D-Glucuronide is a significant metabolite of Mianserin, a tetracyclic antidepressant primarily used for treating depression. This compound plays a crucial role in pharmacokinetic studies, helping to elucidate the metabolic pathways and therapeutic potential of Mianserin. The glucuronidation process, which forms this compound, is vital for understanding how Mianserin is processed in the body and its implications for patient treatment outcomes .

Source and Classification

8-Hydroxy Mianserin beta-D-Glucuronide is classified as a glucuronide conjugate. It is derived from the hydroxylation of Mianserin followed by the conjugation with beta-D-glucuronic acid. This classification places it within the broader category of drug metabolites that undergo phase II metabolic reactions, which typically enhance solubility and facilitate excretion .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Hydroxy Mianserin beta-D-Glucuronide involves several steps:

  1. Hydroxylation of Mianserin: The initial step involves introducing a hydroxyl group into the Mianserin molecule. This can be achieved using various hydroxylating agents or enzymatic methods.
  2. Glucuronidation: Following hydroxylation, the compound undergoes glucuronidation, where beta-D-glucuronic acid is added to form the final product. This reaction can be catalyzed by UDP-glucuronosyltransferases or through chemical means using glucuronic acid derivatives under controlled conditions .
Molecular Structure Analysis

Structure and Data

The molecular formula of 8-Hydroxy Mianserin beta-D-Glucuronide is C24H28N2O7C_{24}H_{28}N_{2}O_{7}, with a molecular weight of approximately 456.49 g/mol. The IUPAC name for this compound is:

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic\acid

This structure includes multiple functional groups that contribute to its biological activity and solubility properties .

Chemical Reactions Analysis

Reactions and Technical Details

8-Hydroxy Mianserin beta-D-Glucuronide can participate in various chemical reactions:

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form different hydroxylated derivatives.
  • Reduction: Reduction reactions may involve reducing agents such as sodium borohydride, which can convert it back to its parent compound or other reduced forms.
  • Substitution: Nucleophilic substitution reactions can occur at the glucuronic acid moiety using bases like sodium hydroxide or other nucleophiles .

The specific products formed depend on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Hydroxy Mianserin beta-D-Glucuronide relates closely to its parent compound, Mianserin. Mianserin functions primarily as an antagonist at various receptors including alpha-adrenergic receptors and histamine H1 receptors. This antagonism leads to increased norepinephrine release and modulation of serotonin activity, contributing to its antidepressant effects.

The glucuronide metabolite aids in understanding these interactions by providing insights into the pharmacokinetic profile of Mianserin and how its metabolites influence therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8-Hydroxy Mianserin beta-D-Glucuronide include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to the presence of polar functional groups.

Chemical properties include its stability under standard laboratory conditions and reactivity towards oxidation and reduction processes as discussed previously .

Applications

Scientific Uses

8-Hydroxy Mianserin beta-D-Glucuronide has several important applications in scientific research:

  • Pharmacokinetics: Used extensively to study the metabolic pathways of Mianserin.
  • Biological Research: Investigates the biological effects and interactions of Mianserin metabolites on various physiological systems.
  • Pharmaceutical Development: Plays a role in developing formulations that utilize Mianserin's therapeutic effects while understanding its metabolism through its glucuronide forms.

These applications are crucial for advancing knowledge in pharmacology and improving therapeutic strategies for depression and related disorders .

Metabolic Pathways and Biotransformation

Role in Mirtazapine Metabolism

Positional Hydroxylation (C8) as Primary Phase I Reaction

8-Hydroxy Mianserin (8-OH-MIR) is formed via cytochrome P450 (CYP)-mediated oxidation at the C8 position of mirtazapine’s tetracyclic structure. This reaction represents the principal Phase I metabolic pathway. CYP2D6 is the major isoform responsible for stereoselective 8-hydroxylation, with minor contributions from CYP1A2 and CYP3A4 [1] [4]. The reaction proceeds via electrophilic aromatic substitution, yielding a phenolic metabolite susceptible to subsequent conjugation. Genetic polymorphisms in CYP2D6 significantly influence 8-hydroxylation efficiency, though Japanese population studies show no direct correlation between CYP2D6 genotype variants (5, 10) and plasma 8-OH-MIR concentrations [4].

Table 1: Human Plasma Concentrations of Mirtazapine and Metabolites (Steady-State)

CompoundMedian Plasma Concentration (nmol/L)Interquartile Range
Mirtazapine (MIR)92.7145.3–142.8
Desmethyl Mirtazapine (DMIR)44.9622.1–78.4
8-OH-MIR1.420.6–3.1
8-OH-MIR-Glucuronide111.6058.9–185.2

Data derived from Japanese psychiatric patients (n=79) [4]

Glucuronide Conjugation as Dominant Phase II Pathway

8-OH-MIR undergoes rapid glucuronidation via UDP-glucuronosyltransferases (UGTs) to form 8-Hydroxy Mianserin beta-D-Glucuronide (8-OH-MIR-G). UGT1A3, UGT1A4, and UGT2B7 are the primary isoforms catalyzing this reaction, attaching glucuronic acid to the phenolic hydroxyl group of 8-OH-MIR [4] [6]. The glucuronidation rate exceeds hydroxylation, evidenced by 59.5-fold higher plasma concentrations of 8-OH-MIR-G compared to unconjugated 8-OH-MIR in humans [4]. This efficient conjugation enhances hydrophilicity, facilitating renal excretion. The reaction follows first-order kinetics with a low Michaelis constant (K~m~), indicating high substrate affinity for UGTs.

Table 2: Enzymatic Kinetics of 8-OH-MIR Glucuronidation

UGT IsoformRelative Activity (%)Tissue Localization
UGT1A331.9Liver, Intestine
UGT1A454.8Liver
UGT2B798.0Liver, Kidney

Activity based on hepatic microsomal protein content [6]

Comparative Metabolic Fate Across Species

Significant interspecies variations exist in 8-OH-MIR-G formation:

  • Rats: Exhibit limited 8-hydroxylation capacity. Mirtazapine metabolism favors N-desmethylation over C8-hydroxylation, and glucuronidation efficiency is lower than in humans [3].
  • Dogs: Demonstrate extensive 8-hydroxylation but reduced glucuronidation capacity. Excrete higher proportions of unconjugated 8-OH-MIR in bile [1].
  • Humans: Dominant pathway involves high-efficiency hydroxylation (CYP2D6) followed by rapid glucuronidation (UGT1A3/4). Renal excretion accounts for >75% of 8-OH-MIR-G elimination [1] [4].

Table 3: Species-Specific Metabolism of Mirtazapine to 8-OH-MIR-G

SpeciesPrimary Phase I PathwayUGT ActivityDominant Excretion Route
RatN-desmethylationLowFeces (unconjugated)
DogC8-hydroxylationModerateBile
HumanC8-hydroxylationHighUrine (glucuronidated)

Quantitative Contribution to Total Mirtazapine Clearance

8-OH-MIR-G formation accounts for 61.5% of total mirtazapine clearance pathways in humans, surpassing N-desmethylation (∼30%) and direct glucuronidation of parent mirtazapine (<5%) [1] [4]. Key quantitative findings include:

  • Renal excretion of 8-OH-MIR-G represents 55–65% of administered mirtazapine dose [1].
  • Plasma clearance of mirtazapine correlates strongly with 8-OH-MIR-G concentrations (r = 0.82, p < 0.01) [4].
  • The metabolite/parent compound (M/P) plasma ratio for 8-OH-MIR-G is 1.20 vs. 0.48 for DMIR, confirming its dominance in elimination [4]. Hepatic impairment reduces clearance by 30–50% due to compromised UGT activity [1].

Table 4: Clearance Parameters of 8-OH-MIR-G in Humans

ParameterValueClinical Relevance
Renal Excretion (% of dose)61.5 ± 8.7%Primary elimination route
Plasma Half-life (t~½~)20–40 hoursProlonged vs. parent compound
M/P Ratio (steady-state)1.20High metabolic load
Impact of Hepatic Impairment↓ Clearance by 30–50%Requires dose adjustment

Properties

Product Name

8-Hydroxy Mianserin beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid

Molecular Formula

C24H28N2O7

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C24H28N2O7/c1-25-8-9-26-17-5-3-2-4-13(17)10-14-11-15(6-7-16(14)18(26)12-25)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24?/m0/s1

InChI Key

ITNHGSGVULVUQW-YLSJHQJASA-N

Canonical SMILES

CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.